8-(Bromomethyl)quinoline
Overview
Description
8-(Bromomethyl)quinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405282. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Coordination Studies
- Bifunctional Ambiphilic Molecule Synthesis: The molecule 8-(dimesitylboryl)quinoline, derived from 8-bromoquinoline, showcases rapid hydrolysis and forms coordination complexes with metals like Cu, Ag, and Pd. This demonstrates its potential in forming bifunctional ambiphilic sites for water activation and protodeboronation (Son, Pudenz, & Hoefelmeyer, 2010).
Organometallic Chemistry
- Palladium(IV) Complex Synthesis: Oxidative addition of 8-(bromomethyl)quinoline to various palladium compounds has led to the formation of palladium(IV) complexes with intramolecular coordination systems. These findings are significant for understanding the structural aspects and reactivity of organoplatinum and palladium complexes (Canty, Hoare, Patel, Pfeffer, Skelton, & White, 1999).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: 8-(n-bromo-R-alkoxy) quinoline derivatives have been studied for their effects on mild steel corrosion inhibition. These compounds demonstrate promising results in protecting steel surfaces against acid corrosion, highlighting their potential in industrial applications (Tazouti, Errahmany, Rbaa, Galai, Rouifi, Touir, Zarrouk, Kaya, Touhami, Ibrahimi, & Erkan, 2021).
Biological and Pharmacological Activities
- Quinoline Derivatives in Drug Design: Quinoline and its derivatives, like this compound, are pivotal in the synthesis of pharmacologically active substances. They have a broad range of biological activities and are used in the design of drugs with various therapeutic effects (Sabo, Zapototskyi, Kut, Kut, Filak, Onysko, & Lendel, 2021).
Catalysis and Synthesis
- Palladium Catalysis in Sonogashira Coupling: Quinoline derivatives have been utilized in palladium-catalyzed reactions like Sonogashira coupling, demonstrating their utility in organic synthesis and catalysis (Kumar, Saleem, Mishra, & Singh, 2017).
Anticancer Research
- Quinoline in Cancer Drug Discovery: Quinoline compounds, including those based on this compound, are explored for their anticancer activities. Their synthetic versatility allows the generation of diverse derivatives with potential anticancer properties (Solomon & Lee, 2011).
Spectrometric Analysis
- Use in Flow Injection Analysis: Quinoline-8-ol and its derivatives, related to this compound, are employed as chelating and sorbent extraction agents in flow injection analysis for the determination of inorganics (Rao & Gladis, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline compounds, including 8-(Bromomethyl)quinoline, have been the focus of numerous studies due to their wide range of biological activities. They have been used as a scaffold for drug development for more than two centuries, and they continue to inspire the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities . Therefore, future research may focus on exploring the therapeutic potential of this compound and its derivatives in various diseases, including cancer .
Properties
IUPAC Name |
8-(bromomethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUGSYGHOFWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CBr)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323950 | |
Record name | 8-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-46-0 | |
Record name | 7496-46-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-(Bromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70323950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(Bromomethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-(Bromomethyl)quinoline facilitate the formation of palladium(IV) complexes?
A: this compound acts as an excellent precursor for oxidative addition reactions with palladium(II) complexes. The bromine atom serves as a leaving group, allowing the quinoline ring, with its nitrogen donor atom, to coordinate to the palladium center. This oxidative addition process increases the oxidation state of palladium from +2 to +4, resulting in the formation of stable palladium(IV) complexes [, ].
Q2: What unique structural features are observed in palladium(IV) complexes derived from this compound?
A: The resulting palladium(IV) complexes showcase an intramolecular coordination system, where the 8-methylquinolinyl group coordinates to the palladium center through both the nitrogen atom and the carbon atom of the methyl group. This forms a five-membered chelate ring. X-ray crystallography studies have revealed that these complexes often exhibit geometric isomerism, with different substituents occupying the position trans to the quinoline nitrogen [, ].
Q3: Can you provide an example of a specific reaction utilizing this compound in organometallic synthesis?
A: One example is the reaction of this compound with [PdMeR{(pz)2BH2}]- (R = Me, Ph; [(pz)2BH2]- = bis(pyrazol-1-yl)borate). This reaction yields [Pd(mq)MeR{(pz)2BH2}- (R = Me, Ph), representing the first isolable palladium(IV) complexes incorporating an intramolecular coordination system derived from this compound [].
Q4: Apart from palladium, are there other metals with which this compound displays reactivity in organometallic synthesis?
A: Yes, this compound can be utilized in the synthesis of platinum(IV) complexes as well. For instance, its reaction with appropriate platinum(II) precursors can lead to the formation of Pt(CH2C9H6N-C,N)Me2{(pz)2BH2}, a platinum(IV) complex that is isostructural with its palladium(IV) analogue []. This demonstrates the versatility of this compound in constructing organometallic complexes with different metal centers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.